molecular formula C7H7BrClNO3 B2999910 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide CAS No. 2230807-81-3

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Cat. No.: B2999910
CAS No.: 2230807-81-3
M. Wt: 268.49
InChI Key: IWWYROJWKWCLIZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is a chemical compound with the molecular formula C7H6ClNO3·HBr.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide typically involves the chlorination of 3-hydroxybenzoic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-4-chloro-3-hydroxybenzoic acid
  • 4-Amino-3-hydroxybenzoic acid
  • 3-Amino-4-chlorobenzoic acid

Comparison: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is unique due to the presence of both amino and chloro substituents on the benzene ring, which can significantly influence its reactivity and biological activity compared to its analogs. The hydrobromide salt form also enhances its solubility and stability .

Properties

IUPAC Name

2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWYROJWKWCLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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